molecular formula C21H20ClN3O3S B2945926 ethyl 4-(2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 932515-03-2

ethyl 4-(2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2945926
CAS No.: 932515-03-2
M. Wt: 429.92
InChI Key: DVQFLSAHJOWSDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound is complex. The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were determined . The structure of the molecule is the same as in similar crystal structures .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .

Scientific Research Applications

Synthesis and Antimicrobial Properties

Ethyl 4-(2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate and related compounds have been explored for their potential antimicrobial properties. For instance, the synthesis of quinazolines, including similar compounds, has shown promising antibacterial and antifungal activities against various microorganisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi such as C. albicans and A. niger. These findings suggest a potential application in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antimycotic and Antitumor Activities

The compound and its derivatives have been investigated for their antimycotic and antitumor effects. For example, substituted benzophenone analogues, showing structural similarity, demonstrated significant anti-tumor and proapoptotic effects in Ehrlich ascites tumor cells, highlighting the compound's potential in cancer research (Prabhakar, Khanum, Jayashree, Salimath, & Shashikanth, 2006).

Electrochemical and Electrochromic Properties

Research has also delved into the electrochemical and electrochromic properties of polymers derived from this compound. These studies contribute to the understanding of how different acceptor groups influence the electrical and optical behavior of polymers, offering insights for applications in electronic devices and materials science (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).

Antioxidant Properties

Additionally, certain derivatives exhibit notable antioxidant properties. This characteristic is vital for pharmaceutical applications, where oxidative stress is a key factor in many diseases. Research into these compounds can lead to the development of new antioxidant agents, contributing to healthcare and medicine (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-chloroacetoacetate, indicates that it is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

ethyl 4-[[2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-3-28-20(27)15-6-10-17(11-7-15)24-19(26)13-29-21-23-12-18(25(21)2)14-4-8-16(22)9-5-14/h4-12H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQFLSAHJOWSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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